molecular formula C10H6ClN3 B2963394 5-Chloropyrazolo[1,5-a]quinazoline CAS No. 1505396-81-5

5-Chloropyrazolo[1,5-a]quinazoline

Cat. No.: B2963394
CAS No.: 1505396-81-5
M. Wt: 203.63
InChI Key: KWIZLLPTFZNCMK-UHFFFAOYSA-N
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Description

5-Chloropyrazolo[1,5-a]quinazoline is a heterocyclic compound that belongs to the pyrazoloquinazoline family. This compound is characterized by a fused ring system consisting of a pyrazole ring and a quinazoline ring, with a chlorine atom attached at the 5-position of the pyrazole ring. It has garnered significant interest in scientific research due to its potential biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloropyrazolo[1,5-a]quinazoline typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 8-chloro-5-oxo-4,5-dihydropyrazolo[1,5-a]quinazoline-3-carboxyamide with anhydrous potassium carbonate in dimethylformamide (DMF) at room temperature . Another method includes the use of ethyl 8-chloro-5-oxo-4,5-dihydropyrazolo[1,5-a]quinazoline-3-carboxylate, which is solubilized in phosphorus oxychloride (POCl3) and phosphorus pentachloride (PCl5) and maintained at reflux temperature .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

5-Chloropyrazolo[1,5-a]quinazoline undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom at the 5-position can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, although specific details are less documented.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chlorine atom.

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

    8-Chloropyrazolo[1,5-a]quinazoline: Another derivative with a chlorine atom at the 8-position.

    Pyrazolo[1,5-a]quinazoline-3-carboxamide: A derivative with a carboxamide group at the 3-position.

Uniqueness

5-Chloropyrazolo[1,5-a]quinazoline is unique due to its specific substitution pattern and its potent anti-inflammatory activity. Its ability to selectively inhibit MAPKs distinguishes it from other similar compounds, making it a valuable lead compound for drug development .

Properties

IUPAC Name

5-chloropyrazolo[1,5-a]quinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClN3/c11-10-7-3-1-2-4-8(7)14-9(13-10)5-6-12-14/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWIZLLPTFZNCMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NC3=CC=NN23)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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